molecular formula C14H11ClN2 B2837867 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 442554-03-2

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2837867
CAS No.: 442554-03-2
M. Wt: 242.71
InChI Key: AMPHJRFSHYVSDJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-chlorophenyl and an 8-methyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both the 4-chlorophenyl and 8-methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPHJRFSHYVSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324070
Record name 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819023
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

442554-03-2
Record name 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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